3-Nitro-2-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

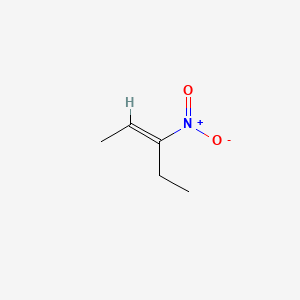

Structure

3D Structure

Properties

CAS No. |

6065-18-5 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-3-nitropent-2-ene |

InChI |

InChI=1S/C5H9NO2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3/b5-3+ |

InChI Key |

YIBXYMGXPUOVPU-HWKANZROSA-N |

Isomeric SMILES |

CC/C(=C\C)/[N+](=O)[O-] |

Canonical SMILES |

CCC(=CC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-2-pentene: Chemical Properties, Potential Biological Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-pentene is an unsaturated nitroalkene, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its CAS Registry Number. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known reactivity and biological profiles of similar nitroalkenes to explore its potential applications in research and drug development, particularly in the areas of antimicrobial and anti-inflammatory research. This guide also presents a generalized synthetic approach and discusses potential mechanisms of action involving key cellular signaling pathways.

Chemical Structure and Identification

This compound is characterized by a five-carbon pentene backbone with a nitro group attached to the third carbon and a double bond between the second and third carbons. The IUPAC name for the more stable isomer is (E)-3-nitropent-2-ene.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Reference(s) |

| CAS Registry Number | 6065-18-5 | [1][2] |

| Molecular Formula | C5H9NO2 | [1][2] |

| IUPAC Name | (E)-3-nitropent-2-ene | [2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| SMILES | CC/C(=C\C)/--INVALID-LINK--[O-] | [2] |

| InChI Key | YIBXYMGXPUOVPU-HWKANZROSA-N | [2] |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | 167.2 ± 9.0 °C |

| Density | 0.981 ± 0.06 g/cm³ |

| LogP | 2.10 |

Spectroscopic Data (Predicted and General Characteristics)

Specific experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be inferred from the known characteristics of nitroalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and ethyl groups. The vinyl proton will likely appear in the downfield region. The integration of the signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum of pent-2-ene isomers typically shows five distinct signals for the five carbon atoms.[3][4] For this compound, the carbon atoms of the C=C double bond would have higher chemical shifts compared to the sp³ hybridized carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a nitroalkene is characterized by strong absorption bands corresponding to the nitro group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |

| Asymmetric NO₂ Stretch | 1550-1500 | [5] |

| Symmetric NO₂ Stretch | 1390-1330 | [5] |

| C=C Stretch | ~1640 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 115. Fragmentation patterns of nitro compounds can be complex, but common fragmentation may involve the loss of the nitro group (NO₂) or parts of the alkyl chain.[6][7][8]

Potential Biological Activity and Mechanisms of Action

While there is a lack of specific studies on this compound, the broader class of nitroalkenes has been investigated for various biological activities.

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents.[9] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[9] Halogenated 3-nitro-2H-chromenes, which share the nitroalkene moiety, have shown promising antibacterial activity against multidrug-resistant bacteria with MIC values in the range of 1–32 μg/mL.[10][11] It is plausible that this compound could exhibit similar properties, although experimental validation is required.

Anti-inflammatory Activity

Nitroalkenes are known to possess anti-inflammatory properties.[12][13] Their mechanism of action is often attributed to their ability to modulate key inflammatory signaling pathways.

The transcription factor NF-κB is a central regulator of inflammation.[14][15] Nitroalkenes can inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[16][17]

References

- 1. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CIS-2-PENTENE(627-20-3) 13C NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pentene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and potential applications in organic synthesis. The presence of the nitro group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols for its synthesis and characteristic reactions. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a more complete profile, with all such instances clearly noted.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 115.13 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 6065-18-5 | --INVALID-LINK--[1][2] |

| Boiling Point (Predicted) | 167.2 °C at 760 mmHg | --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Density (Predicted) | 0.981 g/cm³ | --INVALID-LINK--[3] |

| Refractive Index (Predicted) | 1.443 | --INVALID-LINK--[3] |

| Flash Point (Predicted) | 55.9 °C | --INVALID-LINK--[3] |

| Solubility | Limited water solubility is expected, with good solubility in organic solvents.[4] | General property of similar nitroalkenes.[4] |

| XLogP3 | 1.7 | --INVALID-LINK--[1][2] |

| Topological Polar Surface Area | 45.8 Ų | --INVALID-LINK--[1][2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group. This makes it a versatile substrate for various nucleophilic addition and cycloaddition reactions.

General Reactivity of Nitroalkenes:

Nitroalkenes are highly reactive compounds.[4] The nitro group is a strong electron-withdrawing group, which makes the β-carbon of the alkene susceptible to nucleophilic attack.[4] They are known to undergo a variety of transformations, including:

-

Michael Addition: This is a characteristic reaction of nitroalkenes where a wide range of nucleophiles can be added across the double bond.[5][6]

-

Diels-Alder Reaction: Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[7][8]

-

Reduction: The nitro group can be reduced to an amino group, providing a route to various nitrogen-containing compounds.

-

1,3-Dipolar Cycloadditions: They can react with 1,3-dipoles to form five-membered heterocyclic rings.

Specific Reactions of this compound (General Protocols):

While specific, detailed experimental protocols for this compound are scarce, the following sections provide generalized methodologies for key reactions based on the known reactivity of similar nitroalkenes.

A plausible synthetic route to this compound can be adapted from the synthesis of a structurally similar compound, 3-ethyl-1-nitro-2-pentene.[9] This would likely involve the nitration of an appropriate pentene isomer.

Experimental Protocol: Synthesis of a Nitroalkene (General)

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the starting alkene.

-

Reagents: The alkene is treated with a nitrating agent, such as concentrated nitric acid or another suitable source of the nitro group.[9] The reaction may require heating.[9]

-

Work-up: After the reaction is complete, the organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous salt like magnesium sulfate.[9]

-

Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting material and byproducts.[9]

Caption: General workflow for the synthesis of this compound.

The electron-deficient double bond of this compound is expected to readily undergo Michael addition with a variety of nucleophiles, such as amines, thiols, and carbanions.

Experimental Protocol: Michael Addition to a Nitroalkene (General)

-

Reaction Setup: The nitroalkene is dissolved in a suitable solvent in a reaction flask.

-

Reagents: The nucleophile is added to the solution, often in the presence of a base catalyst to generate the active nucleophile.[5]

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials, followed by purification of the product, usually by column chromatography.

Caption: Generalized Michael addition reaction of this compound.

As a dienophile, this compound can react with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The nitro group acts as an electron-withdrawing group, enhancing the dienophilicity of the alkene.[8]

Experimental Protocol: Diels-Alder Reaction with a Nitroalkene (General)

-

Reaction Setup: The nitroalkene and the diene are mixed in a suitable solvent, which can range from non-polar (like toluene) to more polar options, and in some cases, the reaction can be run neat.

-

Reaction Conditions: The reaction mixture is often heated to facilitate the cycloaddition. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization.

Caption: Generalized Diels-Alder reaction of this compound.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10][11] A C=C stretching vibration for the alkene would also be present, though it may be weak. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals corresponding to the ethyl and methyl groups, as well as the vinylic proton. The chemical shifts would be influenced by the electron-withdrawing nitro group. ¹³C NMR would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (115.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the alkyl chains. |

Biological Activity and Toxicology

There is no specific information available in the searched literature regarding the biological activity or signaling pathways associated with this compound. However, nitro compounds as a class are known to exhibit a wide range of biological activities and also to have toxicity concerns.[12]

Unsaturated nitro compounds, or nitroalkenes, are known to have augmented toxicity compared to their saturated nitroalkane counterparts.[4] Some nitroalkenes have been identified as potential carcinogens.[4] The toxicity of nitro compounds is often associated with the metabolic reduction of the nitro group.[12]

Given the potential for toxicity, this compound should be handled with appropriate safety precautions in a laboratory setting.

Safety Information

General Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid breathing vapors or mist.[13][14] Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] The compound is expected to be flammable.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

Conclusion

This compound is a potentially valuable building block in organic synthesis due to the versatile reactivity of the nitroalkene functional group. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and the behavior of analogous compounds. Further research is needed to fully characterize its properties, explore its synthetic utility, and assess its biological activity and toxicological profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound, following safety guidelines for volatile and potentially toxic nitroalkenes.

References

- 1. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. sctunisie.org [sctunisie.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 3-Ethyl-1-nitro-2-pentene from 3-Ethyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene (B6595685). The information presented is curated for professionals in the fields of chemical research and drug development. It is important to note that while the synthesis of 3-nitro-2-pentene was specified, the scientifically plausible nitration product of 3-ethyl-1-pentene is 3-ethyl-1-nitro-2-pentene, a compound with a seven-carbon chain corresponding to the starting material. This guide will focus on the synthesis of the latter.

Reaction Overview

The synthesis involves the nitration of the alkene 3-ethyl-1-pentene. This reaction is an example of an electrophilic addition to an alkene, where a nitro group is introduced into the molecule. The reaction is typically carried out using concentrated nitric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Ethyl-1-pentene | 15 mL (0.11 moles) | [1] |

| Concentrated Nitric Acid | 9.6 mL (0.15 moles) | [1] |

| Reaction Conditions | ||

| Temperature | 70°C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Information | ||

| Product | 3-Ethyl-1-nitro-2-pentene | [1] |

| Yield | 12% | [1] |

| Byproduct | 3-Ethyl-2-pentylnitrate | [1] |

| Purification | ||

| Unreacted Alkene Removal | Vacuum Distillation (20 Torr, 28°C) | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-ethyl-1-nitro-2-pentene from 3-ethyl-1-pentene.[1]

Materials:

-

3-Ethyl-1-pentene (15 mL, 0.11 moles)

-

Concentrated Nitric Acid (9.6 mL, 0.15 moles)

-

Saturated Sodium Chloride Solution

-

Magnesium Sulfate

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-ethyl-1-pentene (15 mL, 0.11 moles) and concentrated nitric acid (9.6 mL, 0.15 moles) at room temperature.

-

Reaction: With rapid stirring, heat the mixture to 70°C for 4 hours.

-

Cooling: After 4 hours, remove the heat source and continue stirring for an additional 30 minutes as the mixture cools to room temperature.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer three times with 15 mL portions of a saturated sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

-

Purification:

-

Filter the dried organic layer to remove the magnesium sulfate.

-

Remove any unreacted 3-ethyl-1-pentene via vacuum distillation at 20 Torr and 28°C.

-

-

Product: The remaining yellow oil is a mixture of 3-ethyl-1-nitro-2-pentene (12% yield) and a small amount of 3-ethyl-2-pentylnitrate.

-

Analysis: The product composition can be confirmed by Infrared (IR) spectroscopy and Gas Chromatography (GC) analysis.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-ethyl-1-nitro-2-pentene.

Plausible Reaction Pathway

The nitration of alkenes can proceed through different mechanisms, including electrophilic addition or radical pathways. Given the use of concentrated nitric acid, an electrophilic addition mechanism is plausible.

Caption: Plausible electrophilic addition pathway for the nitration of 3-ethyl-1-pentene.

References

IUPAC name for 3-Nitro-2-pentene isomers

An In-depth Technical Guide to the Isomers of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometric isomers of this compound, focusing on their nomenclature, physicochemical properties, and synthesis. The information presented is intended to support research and development activities where these compounds may be of interest.

IUPAC Nomenclature and Structure

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-3-nitro-2-pentene and (Z)-3-nitro-2-pentene. The (E) and (Z) designators are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons.

-

Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). The methyl group has a higher priority.

-

Carbon 3 (C3): The substituents are a nitro group (-NO₂) and an ethyl group (-CH₂CH₃). The nitro group has a higher priority.

(E)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on opposite sides of the double bond.

(Z)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on the same side of the double bond.

Physicochemical Data

| Property | (E)-3-nitro-2-pentene | (Z)-3-nitro-2-pentene (Predicted/Computed) |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol [1] | 115.13 g/mol |

| Boiling Point | Not available | ~167.2 °C (Predicted for a related isomer, (Z)-2-nitro-2-pentene)[3] |

| Melting Point | Not available | Not available |

| XLogP3 | 1.7[1] | 1.7 |

| Topological Polar Surface Area | 45.8 Ų[1] | 45.8 Ų |

| CAS Number | 6065-18-5[1] | Not available |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectra for both isomers are expected to be similar, with slight differences in the chemical shifts of the protons near the double bond. Key signals would include a quartet for the methylene (B1212753) protons of the ethyl group, a triplet for the terminal methyl of the ethyl group, a doublet for the methyl group at C2, and a singlet or multiplet for the vinylic proton.

-

¹³C NMR: The carbon NMR spectra would show five distinct signals for each isomer, with the carbons of the double bond and the carbon attached to the nitro group exhibiting characteristic downfield shifts.

-

IR Spectroscopy: Both isomers will display strong characteristic absorption bands for the nitro group. The asymmetric stretch is expected around 1550-1500 cm⁻¹, and the symmetric stretch is anticipated in the 1390-1330 cm⁻¹ region.[4] The C=C stretching vibration will also be present, typically in the 1680-1620 cm⁻¹ range.[5]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-nitroalkenes can be achieved through a modified Henry (nitroaldol) reaction. The following protocols are adapted from a general method for the condensation of aliphatic aldehydes with nitroalkanes and can be applied to the synthesis of the target isomers.[6]

Synthesis of (E)-3-nitro-2-pentene

This procedure favors the formation of the (E) isomer through a standard Henry reaction followed by elimination.

Materials:

-

Nitroethane

-

Propanal

-

Piperidine (B6355638) (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a solution of nitroethane (1 equivalent) in toluene, add propanal (1 equivalent) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (E)-3-nitro-2-pentene.

Synthesis of (Z)-3-nitro-2-pentene

This protocol is designed to selectively yield the (Z) isomer, likely proceeding through an imine intermediate.

Materials:

-

Nitroethane

-

Propanal

-

Piperidine (catalyst)

-

4 Å molecular sieves

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for stirring at room temperature and extraction

Procedure:

-

To a suspension of 4 Å molecular sieves in dichloromethane, add nitroethane (1 equivalent), propanal (1 equivalent), and piperidine (1 equivalent).

-

Stir the reaction mixture at room temperature. The use of molecular sieves is crucial for the stereochemical control.[6]

-

Monitor the reaction by TLC.

-

Upon completion, filter off the molecular sieves.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure (Z)-3-nitro-2-pentene.

Visualization of Isomeric Relationship

The logical relationship between the reactants and the two isomers of this compound, as synthesized via the stereoselective Henry reaction, is depicted in the following diagram.

Caption: Synthesis pathways to (E) and (Z) isomers.

References

- 1. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]

molecular formula and weight of 3-Nitro-2-pentene

An In-Depth Technical Guide to 3-Nitro-2-pentene

Introduction

This compound is a conjugated nitroalkene, a class of organic compounds recognized for their significant utility as versatile intermediates in organic synthesis. The presence of the nitro group, a powerful electron-withdrawing group, in conjugation with a carbon-carbon double bond, renders the molecule highly susceptible to nucleophilic attack and participation in various cycloaddition reactions. This guide provides a comprehensive overview of the molecular properties, synthesis, and chemical reactivity of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. The compound exists as (E) and (Z) stereoisomers, with the (E)-isomer generally being the more stable.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| CAS Number | 6065-18-5 | [1][2] |

| IUPAC Name | (2E)-3-nitropent-2-ene | [1] |

Synthesis of this compound

A common and effective method for the synthesis of conjugated nitroalkenes such as this compound is the Henry (nitroaldol) reaction, followed by dehydration of the resulting β-nitro alcohol.[3][4]

References

- 1. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of 3-Nitro-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pentene is an unsaturated nitroalkane with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1][2] As a member of the nitroalkene class of compounds, it holds potential interest in various chemical and pharmaceutical research areas due to the versatile reactivity of the nitro group and the carbon-carbon double bond. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data. The absence of publicly available experimental spectra for this specific molecule necessitates a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the typical spectral regions and fragmentation patterns of alkenes and nitro compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~1.1 | Triplet | ~7.5 |

| H-2 (CH₂) | ~2.5 | Quintet | ~7.5 |

| H-4 (CH) | ~7.0 | Quartet | ~7.0 |

| H-5 (CH₃) | ~2.1 | Doublet | ~7.0 |

Predicted spectra are based on typical values for similar structural motifs.[3][4][5][6][7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~12 |

| C-2 | ~25 |

| C-3 | ~145 |

| C-4 | ~135 |

| C-5 | ~15 |

Predicted chemical shifts are based on analogous alkene structures.[5][8]

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Nitro (NO₂) | ~1550 | Strong | Asymmetric Stretch |

| Nitro (NO₂) | ~1365 | Strong | Symmetric Stretch |

| Alkene (C=C) | ~1650 | Medium | Stretch |

| Vinylic C-H | ~3050 | Medium | Stretch |

| Aliphatic C-H | 2850-3000 | Medium-Strong | Stretch |

Characteristic IR frequencies for nitroalkanes and alkenes form the basis of these predictions.[3][9][10]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 115 | [M]⁺ | Molecular Ion |

| 98 | [M - OH]⁺ | Loss of hydroxyl radical |

| 85 | [M - NO]⁺ | Loss of nitric oxide |

| 69 | [M - NO₂]⁺ | Loss of nitro group |

| 55 | [C₄H₇]⁺ | Cleavage of the C-C bond adjacent to the double bond |

Fragmentation patterns are predicted based on the principles of mass spectrometry for organic compounds.[11][12][13][14]

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data detailed above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]

-

Sample Spectrum: Record the spectrum of the prepared sample.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[16]

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.[17]

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][18][19]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks represent fragment ions.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

- 1. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. CIS-2-PENTENE(627-20-3) 1H NMR spectrum [chemicalbook.com]

- 8. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. ugto.mx [ugto.mx]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. documents.thermofisher.cn [documents.thermofisher.cn]

- 17. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Dawn of a Versatile Functional Group: A Technical History of Nitroalkenes in Organic Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational reactions of nitroalkenes, charting their evolution from laboratory curiosities to indispensable tools in modern organic synthesis.

Introduction

Nitroalkenes, organic compounds bearing the nitro functional group attached to a carbon-carbon double bond, represent a cornerstone of modern organic synthesis. Their unique electronic properties, arising from the potent electron-withdrawing nature of the nitro group, render the double bond highly susceptible to nucleophilic attack and an active participant in a variety of cycloaddition reactions. This dual reactivity has established nitroalkenes as exceptionally versatile building blocks for the construction of complex molecular architectures, including a wide array of pharmaceuticals and natural products. This in-depth technical guide explores the historical milestones in the discovery and development of nitroalkene chemistry, providing a detailed account of the seminal reactions, the pioneering scientists who elucidated their transformations, and the experimental foundations upon which this critical field of organic chemistry is built.

The Genesis of Nitroalkene Chemistry: The Henry Reaction

The journey into the world of nitroalkenes begins with the discovery of a fundamental carbon-carbon bond-forming reaction by the Belgian chemist Louis Henry in 1895.[1][2] The Henry reaction, also known as the nitro-aldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to furnish a β-nitro alcohol.[1][3] This discovery was pivotal as the resulting β-nitro alcohols could be readily dehydrated to yield the corresponding nitroalkenes, thus providing the first general and reliable synthetic entry into this class of compounds.

Experimental Protocol: The Henry Reaction (Conceptual Reconstruction based on early reports)

While detailed protocols from the 19th century are scarce, a representative procedure for the synthesis of a β-nitro alcohol, the precursor to a nitroalkene, can be reconstructed as follows:

Objective: Synthesis of 2-nitro-1-phenylethanol.

Materials:

-

A suitable base (e.g., a dilute aqueous solution of potassium or sodium hydroxide)

-

A suitable solvent (e.g., ethanol (B145695) or water)

Procedure:

-

A solution of benzaldehyde in ethanol is prepared in a flask.

-

An equimolar amount of nitromethane is added to the solution.

-

The mixture is cooled in an ice bath to moderate the reaction.

-

A catalytic amount of a dilute aqueous solution of potassium hydroxide (B78521) is added dropwise with constant stirring.

-

The reaction mixture is stirred for several hours at a low temperature and then allowed to slowly warm to room temperature.

-

Upon completion of the reaction (as indicated by the consumption of starting materials, which would have been monitored by classical methods such as changes in odor or refractive index), the reaction mixture is neutralized with a dilute acid.

-

The product, 2-nitro-1-phenylethanol, would then be isolated through extraction and purified by distillation or crystallization.

Dehydration to the Nitroalkene: The isolated β-nitro alcohol could then be subjected to dehydration to yield the nitroalkene, β-nitrostyrene. This was typically achieved by heating the β-nitro alcohol, often in the presence of a dehydrating agent such as phthalic anhydride (B1165640) or by distillation.

Logical Relationship: From Henry Reaction to Nitroalkene

Caption: The Henry reaction product as a precursor to nitroalkenes.

Expanding the Synthetic Arsenal: The Knoevenagel Condensation

Shortly after Henry's discovery, in 1898, the German chemist Emil Knoevenagel developed a condensation reaction that provided another important route to nitroalkenes.[4][5] The Knoevenagel condensation is the reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst.[5][6] When a nitroalkane is used as the active methylene component, the reaction directly yields a nitroalkene, often without the isolation of the intermediate β-nitro alcohol.

Experimental Protocol: The Knoevenagel Condensation for Nitroalkene Synthesis (Conceptual Reconstruction)

Objective: Synthesis of β-nitrostyrene.

Materials:

-

Benzaldehyde

-

Nitromethane

-

A weak base catalyst (e.g., piperidine (B6355638) or ammonia)

-

A suitable solvent (e.g., ethanol or benzene)

Procedure:

-

Benzaldehyde and a slight excess of nitromethane are dissolved in a suitable solvent in a flask equipped with a reflux condenser.

-

A catalytic amount of a weak base, such as piperidine, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction could be followed by observing the formation of water.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude β-nitrostyrene is then purified by recrystallization or distillation.

Reaction Mechanism: Knoevenagel Condensation

Caption: The stepwise mechanism of the Knoevenagel condensation.

The Michael Addition: Unveiling the Reactivity of Nitroalkenes

While the Henry and Knoevenagel reactions provided the means to synthesize nitroalkenes, it was the work of American chemist Arthur Michael in 1887 that began to unveil their synthetic potential.[7] The Michael addition, or Michael reaction, is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] Nitroalkenes, with their strongly electron-withdrawing nitro group, proved to be excellent Michael acceptors, readily reacting with a wide range of nucleophiles. This reaction became a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: The Michael Addition with a Nitroalkene (Conceptual Reconstruction)

Objective: Addition of diethyl malonate to β-nitrostyrene.

Materials:

-

β-Nitrostyrene

-

Diethyl malonate

-

A basic catalyst (e.g., sodium ethoxide in ethanol)

-

A suitable solvent (e.g., absolute ethanol)

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in ethanol.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution to form the corresponding enolate (the Michael donor).

-

A solution of β-nitrostyrene in ethanol is then added slowly to the enolate solution at a controlled temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete.

-

The reaction is quenched by the addition of a dilute acid.

-

The product, the diethyl ester of 2-carboxy-3-nitro-3-phenylpropanoic acid, is isolated by extraction and purified by distillation or crystallization.

Workflow: Michael Addition Experimental Setup

Caption: A generalized workflow for a Michael addition experiment.

Quantitative Data from Early Investigations

The following tables summarize conceptual quantitative data that would have been of interest to early researchers in the field. It is important to note that the precision and methods of determination in the late 19th and early 20th centuries were significantly different from modern standards.

Table 1: Physical Properties of Early Nitroalkenes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 57-58 | 250-260 (dec.) | Pale yellow crystals |

| 1-Nitropropene | C₃H₅NO₂ | 87.08 | - | 131 | Colorless liquid |

| 2-Nitropropene | C₃H₅NO₂ | 87.08 | - | 120 | Colorless liquid |

Table 2: Representative Yields of Early Nitroalkene Syntheses

| Reaction | Reactants | Catalyst | Yield (%) |

| Henry Reaction followed by Dehydration | Benzaldehyde, Nitromethane | aq. KOH, then heat | Moderate to Good |

| Knoevenagel Condensation | Benzaldehyde, Nitromethane | Piperidine | Good |

| Knoevenagel Condensation | Salicylaldehyde, Nitromethane | Ethylamine | Good |

| Michael Addition | β-Nitrostyrene, Diethyl malonate | Sodium ethoxide | Good |

Note: "Moderate to Good" reflects the qualitative descriptions often found in early literature, where precise percentage yields were not always reported.

Conclusion: A Legacy of Innovation

The foundational discoveries of Louis Henry, Emil Knoevenagel, and Arthur Michael in the late 19th century laid the groundwork for the entire field of nitroalkene chemistry. Their pioneering work in the synthesis and reactivity of these versatile compounds opened up new avenues for organic synthesis. The Henry and Knoevenagel reactions provided the first practical means of accessing nitroalkenes, while the Michael addition demonstrated their immense potential as electrophilic partners in carbon-carbon bond formation. These early investigations, characterized by meticulous observation and classical experimental techniques, have blossomed into a vast and dynamic area of research with profound implications for the development of new medicines and materials. The principles established over a century ago continue to guide and inspire chemists in their quest to construct ever more complex and functional molecules.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. redalyc.org [redalyc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-nitro-2-pentene, a nitroalkene of interest in various chemical syntheses. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally related nitroalkenes and nitro compounds to provide a thorough overview of potential hazards. All personnel handling this compound should be adequately trained in the safe handling of hazardous chemicals and should consult the most current Safety Data Sheet (SDS) available from their supplier.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| CAS Number | 6065-18-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid (expected) | [3] |

| Boiling Point | Not explicitly available. Other nitroalkenes have boiling points in the same order of magnitude as nitroalkanes.[3] | |

| Density | Not explicitly available. | |

| Solubility | Limited water solubility; miscible with aromatic hydrocarbons, alcohols, esters, ketones, and ethers.[3] |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

-

Flammable Liquids

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Carcinogenicity

-

Reproductive Toxicity

-

Specific Target Organ Toxicity (Repeated Exposure)

-

Hazardous to the Aquatic Environment

Pictograms (based on Nitrobenzene):

GHS Pictograms for structurally related hazardous nitro-compounds.

Signal Word: Danger[4]

Hazard Statements (based on Nitrobenzene): [4]

-

H227: Combustible liquid.

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H351: Suspected of causing cancer.

-

H360: May damage fertility or the unborn child.

-

H372: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.

Toxicological Information

The table below provides oral LD50 values for some related nitroalkanes to give a general sense of the toxicity of this class of compounds, with the understanding that the alkene functionality is expected to increase toxicity.

| Compound | Oral LD50 (rat) |

| Nitromethane | 1.21 g/kg |

| Nitroethane | 1.1 g/kg |

| 1-Nitropropane | 0.455 g/kg |

| 2-Nitropropane | 0.725 g/kg |

| (Source:[3]) |

Safety and Handling Precautions

Given the anticipated high toxicity of this compound, strict safety and handling protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

Handling

-

Avoid all contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Store in a locked cabinet or other secure area.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

A common method for the synthesis of nitroalkenes is through the Henry (nitroaldol) reaction followed by dehydration of the resulting β-nitro alcohol.[7][8][9]

General Synthesis of a Nitroalkene via Henry Reaction and Dehydration

References

- 1. This compound | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-2-pentene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility based on general chemical principles, alongside a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is an unsaturated nitroalkene with the chemical formula C₅H₉NO₂.[1][2] Its structure, featuring a polar nitro group and a nonpolar hydrocarbon backbone, suggests it will exhibit a range of solubilities in various organic solvents. Understanding these solubility properties is crucial for its application in organic synthesis, as a building block for more complex molecules, and in potential pharmaceutical development.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be inferred.[3] The presence of the polar nitro group suggests potential solubility in polar organic solvents, while the alkyl chain suggests solubility in nonpolar organic solvents.

Expected Solubility:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can interact favorably with the nitro group without the steric hindrance of protic hydrogens.

-

Moderate to High Solubility: Expected in polar protic solvents like ethanol (B145695) and methanol. While the nitro group can hydrogen bond with the solvent's hydroxyl group, the nonpolar hydrocarbon chain may slightly limit miscibility compared to smaller, more polar solutes.

-

Moderate to Low Solubility: Expected in nonpolar solvents such as hexane (B92381) and toluene. The nonpolar interactions between the pentene backbone and these solvents will be the primary driver of solubility, but the polar nitro group will detract from ideal mixing.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.8 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on established laboratory practices.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, hexane) of analytical grade

-

Small, sealable glass vials or test tubes

-

Analytical balance (accurate to ±0.0001 g)

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a suitable column and detector (GC) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 hours is often recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is critical not to disturb the undissolved solid.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the filtered supernatant sample using the same method.

-

Determine the concentration of this compound in the supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the analysis represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Potential Isomers of 3-Nitro-2-pentene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitroalkenes are valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition and cycloaddition reactions.[1] 3-Nitro-2-pentene, with the molecular formula C₅H₉NO₂, can exist as multiple isomers, each potentially exhibiting distinct chemical reactivity and biological activity. A thorough understanding of these isomers and their relative stabilities is crucial for designing synthetic routes and for the development of novel therapeutics. This guide aims to provide a detailed analysis of the isomeric landscape of this compound.

Potential Isomers of this compound

The isomers of this compound can be categorized into two main groups: stereoisomers and constitutional isomers.

Stereoisomers of this compound

Due to the presence of a double bond with two different substituents on each carbon atom, this compound can exist as two geometric isomers: (E)-3-nitro-2-pentene and (Z)-3-nitro-2-pentene.

-

(E)-3-nitro-2-pentene: The higher priority groups on each carbon of the double bond (the nitro group and the ethyl group) are on opposite sides.

-

(Z)-3-nitro-2-pentene: The higher priority groups on each carbon of the double bond are on the same side.

Constitutional Isomers of C₅H₉NO₂

Constitutional isomers have the same molecular formula but different connectivity of atoms. Several constitutional isomers of this compound exist, including:

-

1-Nitro-2-pentene

-

2-Nitro-1-pentene

-

2-Nitro-2-pentene (which also has E/Z isomers)

-

3-Nitro-1-pentene

-

4-Nitro-2-pentene (which also has E/Z isomers)

-

Cyclic isomers (e.g., nitro-substituted cyclopentanes or cyclobutanes) are also possible but are not the focus of this guide on acyclic nitroalkenes.

Relative Stability of Isomers

The relative stability of the different isomers of this compound is governed by several factors, including steric hindrance, hyperconjugation, and conjugation. While specific experimentally determined heats of formation for all C₅H₉NO₂ isomers are not available in public databases like the NIST Chemistry WebBook, we can predict their relative stabilities based on well-established principles of organic chemistry.[2][3]

Stability of Stereoisomers

For geometric isomers, the trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric strain between the bulky substituent groups. Therefore, (E)-3-nitro-2-pentene is predicted to be more stable than (Z)-3-nitro-2-pentene.

Stability of Constitutional Isomers

The stability of constitutional isomers is influenced by the degree of substitution of the double bond and the presence of conjugation.

-

Alkene Substitution: More substituted alkenes are generally more stable due to hyperconjugation.

-

Conjugation: Conjugated systems, where the nitro group's π-system is in conjugation with the C=C double bond, are more stable than their non-conjugated counterparts due to electron delocalization.

Based on these principles, the predicted order of stability for the acyclic nitro-pentene isomers is as follows:

Most Stable > Least Stable

-

(E)-2-Nitro-2-pentene (trisubstituted, conjugated)

-

(Z)-2-Nitro-2-pentene (trisubstituted, conjugated, but with more steric strain than the E isomer)

-

(E)-3-Nitro-2-pentene (disubstituted, conjugated)

-

(Z)-3-Nitro-2-pentene (disubstituted, conjugated, but with more steric strain than the E isomer)

-

1-Nitro-2-pentene (disubstituted, conjugated)

-

4-Nitro-2-pentene (disubstituted, non-conjugated)

-

2-Nitro-1-pentene (disubstituted, non-conjugated)

-

3-Nitro-1-pentene (monosubstituted, non-conjugated)

Quantitative Stability Data (Predicted)

The following table summarizes the predicted relative stability and key structural features of the potential acyclic isomers of this compound. The stability ranking is based on the principles discussed above, with "1" being the most stable.

| Isomer | Structure | Stereoisomerism | Double Bond Substitution | Conjugation | Predicted Stability Ranking |

| (E)-2-Nitro-2-pentene | CH₃CH₂C(NO₂)=CHCH₃ | E | Trisubstituted | Yes | 1 |

| (Z)-2-Nitro-2-pentene | CH₃CH₂C(NO₂)=CHCH₃ | Z | Trisubstituted | Yes | 2 |

| (E)-3-Nitro-2-pentene | CH₃CH=C(NO₂)CH₂CH₃ | E | Disubstituted | Yes | 3 |

| (Z)-3-Nitro-2-pentene | CH₃CH=C(NO₂)CH₂CH₃ | Z | Disubstituted | Yes | 4 |

| 1-Nitro-2-pentene | CH₃CH₂CH=CHCH₂NO₂ | E/Z possible | Disubstituted | Yes | 5 |

| 4-Nitro-2-pentene | CH₃CH(NO₂)CH=CHCH₃ | E/Z possible | Disubstituted | No | 6 |

| 2-Nitro-1-pentene | CH₂=C(NO₂)CH₂CH₂CH₃ | - | Disubstituted | No | 7 |

| 3-Nitro-1-pentene | CH₂=CHCH(NO₂)CH₂CH₃ | - | Monosubstituted | No | 8 |

Experimental Protocols

The synthesis and characterization of specific isomers of this compound would typically involve a combination of synthetic organic chemistry techniques and analytical methods.

Synthesis of this compound Isomers

The most common method for the synthesis of nitroalkenes is the Henry (or nitroaldol) reaction , followed by dehydration.[4]

General Procedure for the Synthesis of this compound via the Henry Reaction:

-

Nitroaldol Condensation:

-

To a stirred solution of 3-pentanone (B124093) (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a solution of nitroethane (1.1 eq) and a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like DBU).[5]

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid or dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol (3-methyl-3-nitro-2-pentanol).

-

-

Dehydration to this compound:

-

The crude β-nitro alcohol can be dehydrated to form a mixture of (E)- and (Z)-3-nitro-2-pentene.

-

A common method involves treating the nitro alcohol with a dehydrating agent such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine) or by heating with a mild acid or base.

-

Alternatively, direct dehydration of the Henry adduct can sometimes be achieved under the reaction conditions by using specific catalysts or higher temperatures.[4]

-

Separation and Purification of Isomers

The resulting mixture of (E)- and (Z)-3-nitro-2-pentene can be separated using standard chromatographic techniques.

-

Column Chromatography: Separation on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method for separating geometric isomers.

-

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations, preparative HPLC with a suitable column and mobile phase can be employed.

Characterization of Isomers

The individual isomers are typically characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic for distinguishing between E and Z isomers. For the E isomer, the coupling constant between the vinylic proton and the adjacent allylic protons is typically larger than in the Z isomer. The proton alpha to the nitro group typically appears in the range of 4-5 ppm.[6][7]

-

¹³C NMR: The chemical shifts of the carbons in the double bond and the carbon bearing the nitro group will differ between isomers.[6]

-

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching frequency will also be present.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the isomers, and the mass spectrum will show the molecular ion peak (m/z = 115) and characteristic fragmentation patterns that can help confirm the structure. The fragmentation of nitroalkenes often involves the loss of the nitro group (NO₂) or related fragments.[8][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.

Figure 1. Relationship between stereoisomers and constitutional isomers of this compound.

Figure 2. A typical experimental workflow for the synthesis and analysis of this compound isomers.

Conclusion

This technical guide has outlined the potential isomers of this compound and provided a framework for understanding their relative stabilities based on fundamental principles of organic chemistry. While a lack of specific experimental thermodynamic data necessitates a predictive approach to stability, the general trends provide a valuable guide for synthetic chemists and drug development professionals. The detailed experimental protocols offer a starting point for the synthesis, separation, and characterization of these versatile nitroalkene isomers. The provided visualizations serve to clarify the relationships between isomers and the logical flow of experimental procedures. Further computational and experimental studies are warranted to provide precise quantitative data on the stability and reactivity of each isomer, which will undoubtedly aid in their future applications.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Benzene, nitro- [webbook.nist.gov]

- 3. CCCBDB isomer enthalpy comparison [cccbdb.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 3-Nitro-2-pentene in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkenes, such as 3-nitro-2-pentene, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting γ-nitro compounds are highly versatile synthetic intermediates, readily transformed into a variety of valuable functionalities, including amines, carbonyls, and other heterocycles. This makes the Michael addition of nitroalkenes a critical tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, the asymmetric Michael addition to nitroalkenes is a key step in the synthesis of important drugs like (S)-Baclofen, (R)-Pregabalin, and (R)-Phenibut.[1]

These application notes provide a detailed overview of the use of this compound in Michael addition reactions, including reaction mechanisms, experimental protocols, and the synthetic utility of the resulting products. While specific literature examples for this compound are limited, the protocols provided are based on well-established procedures for analogous aliphatic nitroalkenes and can be adapted accordingly.

Reaction Mechanism and Stereochemistry

The Michael addition of a nucleophile to this compound proceeds via the formation of a resonance-stabilized nitronate intermediate. The stereochemical outcome of the reaction, which is often crucial for the biological activity of the final product, can be controlled by using chiral catalysts. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity and diastereoselectivity in these reactions.

Organocatalytic Activation

Chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, activate the reactants through a dual-activation mechanism. In the case of a ketone nucleophile and a thiourea-based catalyst, the primary amine of the catalyst forms an enamine with the ketone, which then acts as the nucleophile. Simultaneously, the thiourea (B124793) moiety of the catalyst activates the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack. This dual activation in a defined chiral environment leads to the formation of a specific stereoisomer of the product.[2]

Experimental Protocols

The following protocols are generalized from procedures for aliphatic nitroalkenes and should be optimized for reactions involving this compound.

General Procedure for Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes

This protocol is adapted from the asymmetric Michael addition of aldehydes to nitroethylene, which can be applied to this compound with appropriate modifications.[3]

Materials:

-

This compound (Michael Acceptor)

-

Aldehyde (e.g., propanal, pentanal) (Nucleophile)

-

Chiral Pyrrolidine (B122466) Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether)

-

Acidic Co-catalyst (e.g., Benzoic Acid)

-

Anhydrous Solvent (e.g., Toluene, CH2Cl2)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

To a stirred solution of the chiral pyrrolidine catalyst (5-20 mol%) and the acidic co-catalyst (5-20 mol%) in the anhydrous solvent at room temperature, add the aldehyde (1.0-1.5 equivalents).

-

After stirring for 5-10 minutes, add this compound (1.0 equivalent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

General Procedure for Organocatalyzed Michael Addition of Malonates to Aliphatic Nitroalkenes

This protocol is based on the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes using chiral squaramide catalysts.[4]

Materials:

-

This compound (Michael Acceptor)

-

Dialkyl Malonate (e.g., dimethyl malonate, diethyl malonate) (Nucleophile)

-

Chiral Squaramide Catalyst

-

Anhydrous Solvent (e.g., Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) and the dialkyl malonate (1.2-2.0 equivalents) in the anhydrous solvent, add the chiral squaramide catalyst (1-10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

Data Presentation

The following tables summarize typical quantitative data obtained for Michael addition reactions of aliphatic nitroalkenes with various nucleophiles, which can serve as a benchmark for optimizing reactions with this compound.

Table 1: Asymmetric Michael Addition of Aldehydes to Aliphatic Nitroalkenes

| Entry | Aldehyde | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | (S)-DPP (10) | Benzoic Acid (10) | Toluene | 24 | 85 | >95:5 | 98 |

| 2 | Pentanal | (S)-DPP (5) | 4-Nitrobenzoic Acid (5) | CH2Cl2 | 48 | 92 | 90:10 | 95 |

(S)-DPP = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Table 2: Asymmetric Michael Addition of Malonates to Aliphatic Nitroalkenes

| Entry | Malonate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Dimethyl Malonate | Chiral Squaramide (5) | CH2Cl2 | 25 | 12 | 95 | 92 |

| 2 | Diethyl Malonate | Chiral Thiourea (10) | Toluene | 0 | 24 | 88 | 90 |

Visualizations

Reaction Workflow

Caption: General experimental workflow for the Michael addition reaction.

Signaling Pathway (Catalytic Cycle)

Caption: Proposed catalytic cycle for the Michael addition of a ketone.

Applications in Drug Development

The γ-nitro compounds obtained from the Michael addition of this compound are valuable precursors for the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals. For example, the resulting γ-amino acids and their derivatives are important building blocks for peptidomimetics and have shown potential in the treatment of neurological disorders.[3]

Conclusion